![molecular formula C13H16N4O B1386705 [(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea CAS No. 1187557-14-7](/img/structure/B1386705.png)
[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea
Vue d'ensemble
Description
The compound “[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea” is an organic compound that contains a pyrazole ring system . Pyrazole derivatives are known to exhibit a wide range of biological applications, including antimicrobial, fungicidal, anticancer, and antioxidant activities .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of acetylacetone and hydrazine . In a specific example, 3-(3,5-Dimethyl-1-phenyl-1 H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one was synthesized in a high yield by an aldol condensation .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be quite complex. For instance, the coordination polymers of the 1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene ligand with late transition metal ions possess a dense 3-D network featuring rhombic motifs hinged about rigid and parallel chains of tetrahedral MN4 chromophores .Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in addition and reduction reactions, oxidation reactions, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . The coordination polymers of the 1,4-Bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene ligand with late transition metal ions are stable in air up to at least 300 °C .Applications De Recherche Scientifique
1. Chemical Synthesis and Structural Analysis
- Condensation Reactions: The compound participates in condensation reactions, such as the transformation of 3,4-dihydropyrimidines obtained by the Biginelli reaction into N-[(3,5-dimethyl-1H-pyrazol-4-yl)(R)methyl]ureas under specific conditions (Kharaneko et al., 2019).
- Synthesis of Heterocyclic Compounds: The compound is used in synthesizing various heterocyclic compounds including Schiff bases and azetidin-2-one derivatives. These compounds have shown antibacterial activity in preliminary tests (Al-Smaisim, 2012).
2. Corrosion Inhibition
- Density Functional Theory (DFT) Analysis: A theoretical study using DFT examined bipyrazolic-type organic compounds, including derivatives of the compound , for their potential activity as corrosion inhibitors. The study focused on various chemical reactivity parameters to determine the efficiency of these inhibitors (Wang et al., 2006).
3. Crystallography and Molecular Structure
- X-Ray Crystallography: Studies have used X-ray crystallography to analyze the molecular structure of compounds involving 3,5-dimethyl-1H-pyrazole, revealing interesting aspects like helical twists in their molecular structures (Drew et al., 2007).
4. Pharmaceutical Applications
- Antibacterial Activity: Derivatives of this compound have been synthesized and tested for their antibacterial activity, showing effectiveness against specific strains of Staphylococcus aureus (Raimondi et al., 2012).
- Anticancer Activity: Certain derivatives have been evaluated for their anticancer activity, showing potential in inhibiting the growth of specific cancer cell lines, such as MCF-7 human breast adenocarcinoma (Abdellatif et al., 2014).
5. Electrochemical Studies
- Electrocatalyzed Reactions: The compound has been investigated for its role in electrocatalyzed N–N coupling and ring cleavage reactions, contributing to the electro-organic synthesis of new heterocyclic compounds (Zandi et al., 2021).
6. Material Science
- Ligand Synthesis and Analysis: The compound has been used in the synthesis of new metallomacrocyclic palladium(II) complexes, showcasing its utility in material science and inorganic chemistry (Guerrero et al., 2008).
Mécanisme D'action
Target of Action
Related compounds have shown potent in vitro activity against certain targets
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by this compound require further investigation.
Result of Action
Related compounds have shown potent in vitro activity . The specific effects of this compound at the molecular and cellular level need further investigation.
Propriétés
IUPAC Name |
[(3,5-dimethyl-1H-pyrazol-4-yl)-phenylmethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-8-11(9(2)17-16-8)12(15-13(14)18)10-6-4-3-5-7-10/h3-7,12H,1-2H3,(H,16,17)(H3,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGZYJCSJAGEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C2=CC=CC=C2)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Aminomethyl)benzyl]pyrrolidin-2-one hydrochloride](/img/structure/B1386628.png)
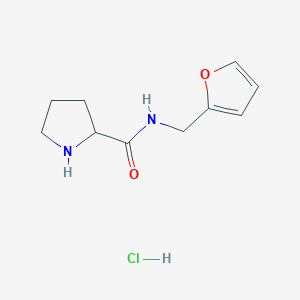
![6-Aminospiro[3.3]hept-2-ylamine dihydrochloride](/img/structure/B1386630.png)

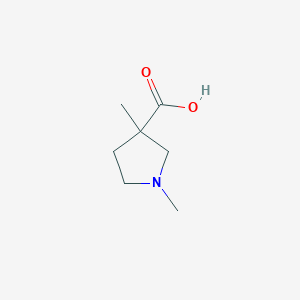
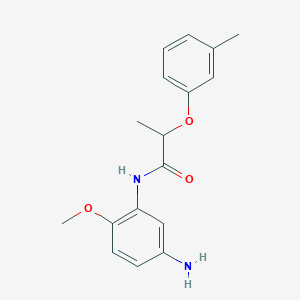
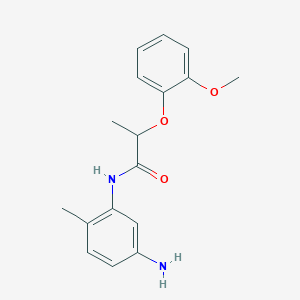
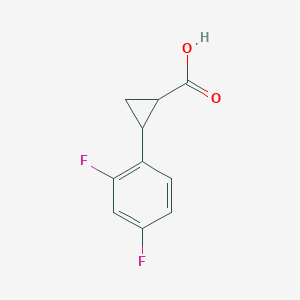


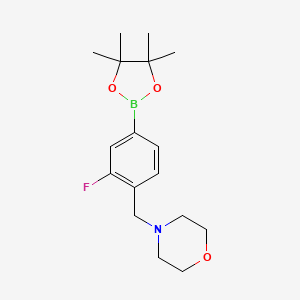
![3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid](/img/structure/B1386645.png)